Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 609795-47-3
VCID: VC16149037
InChI: InChI=1S/C24H18ClFN2O5S/c1-12-19(23(31)33-3)20(13-7-9-14(10-8-13)22(30)32-2)28-21(29)18(34-24(28)27-12)11-15-16(25)5-4-6-17(15)26/h4-11,20H,1-3H3/b18-11+
SMILES:
Molecular Formula: C24H18ClFN2O5S
Molecular Weight: 500.9 g/mol

Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 609795-47-3

Cat. No.: VC16149037

Molecular Formula: C24H18ClFN2O5S

Molecular Weight: 500.9 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 609795-47-3

Specification

CAS No. 609795-47-3
Molecular Formula C24H18ClFN2O5S
Molecular Weight 500.9 g/mol
IUPAC Name methyl (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C24H18ClFN2O5S/c1-12-19(23(31)33-3)20(13-7-9-14(10-8-13)22(30)32-2)28-21(29)18(34-24(28)27-12)11-15-16(25)5-4-6-17(15)26/h4-11,20H,1-3H3/b18-11+
Standard InChI Key FZZSREYQDOPWJP-WOJGMQOQSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Introduction

Methyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are of significant interest due to their structural diversity and potential applications in medicinal chemistry, particularly as bioactive agents.

Synthesis

The synthesis of this compound typically involves a condensation reaction between methyl-substituted thiazolopyrimidine derivatives and benzaldehyde derivatives in the presence of catalysts like sodium acetate. The reaction is carried out under reflux conditions in acetic acid or acetic anhydride as solvents.

Reaction Conditions:

  • Reactants:

    • Methyl 4-(4-methoxyphenyl)-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate

    • 2-chloro-6-fluorobenzaldehyde

    • Sodium acetate

    • Acetic acid/acetic anhydride mixture

  • Temperature: 130°C

  • Duration: 3–5 hours

  • Purification: Recrystallization from acetonitrile-water mixture.

The yield of the compound is typically high due to the efficient reaction mechanism.

Crystallographic Data

The compound crystallizes in a triclinic system with two independent molecules in the asymmetric unit. Key structural features include:

  • Conformation of the Dihydropyrimidine Ring: Adopts a puckered structure between boat and screw boat conformations.

  • Dihedral Angles:

    • Between dihydropyrimidine and fluoro-substituted benzene rings: ~9°.

    • Between dihydropyrimidine and methoxy-substituted benzene rings: ~89°.

  • Hydrogen Bonding:

    • Intramolecular C–H···O and C–H···S interactions form S(6) ring motifs.

    • Intermolecular hydrogen bonds (C–H···O, C–H···F) stabilize the crystal lattice.

  • Other Interactions:

    • C–H···π interactions contribute to three-dimensional network stabilization.

Potential Applications

Compounds with thiazolo[3,2-a]pyrimidine scaffolds have shown promise in various pharmacological applications due to their versatile biological activities:

  • Anti-inflammatory Activity: Molecular docking studies suggest potential as inhibitors of enzymes like 5-lipoxygenase.

  • Anticancer Potential: Structural analogs have been investigated for their ability to inhibit tumor growth by targeting specific proteins.

  • Antimicrobial Properties: The electron-rich heterocyclic core interacts effectively with microbial enzymes.

  • Antioxidant Activity: The presence of electron-withdrawing groups (chlorine and fluorine) enhances radical scavenging abilities.

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